molecular formula C5H7ClN2S B6147359 5-chloro-N-ethyl-1,3-thiazol-2-amine CAS No. 1523025-81-1

5-chloro-N-ethyl-1,3-thiazol-2-amine

Cat. No.: B6147359
CAS No.: 1523025-81-1
M. Wt: 162.64 g/mol
InChI Key: UEHDFMXFCDZQKO-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Diverse Scientific Fields

The 1,3-thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental scaffold in numerous areas of science, most notably in medicinal chemistry. chemshuttle.comchemsynthesis.comacs.org Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. ambeed.comchemicalbook.com The thiazole nucleus is a key component in a variety of natural products, such as vitamin B1 (thiamine), and is present in a multitude of synthetic drugs. chemshuttle.com

The versatility of the thiazole ring has led to its incorporation into compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. labseeker.comnih.gov The presence of both a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom, which can participate in various non-covalent interactions, contributes to its ability to bind effectively to biological macromolecules. nih.gov

Overview of Halogenated and N-Substituted Thiazolamines in Academic Studies

The functionalization of the thiazole ring, particularly with halogens and at the amine group, has been a key strategy in the development of new chemical entities with tailored properties. Halogenation, the introduction of a halogen atom such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. uni.lu For instance, the presence of a chlorine atom on the thiazole ring has been explored in the development of novel therapeutics. uni.lu

N-substitution of 2-aminothiazoles provides another avenue for modifying the compound's physicochemical and biological properties. The nature of the substituent on the nitrogen atom can impact the molecule's polarity, size, and ability to form hydrogen bonds, all of which are critical for its interaction with biological systems. Academic studies have explored a wide range of N-substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, in the quest for enhanced biological activity.

Research Context for 5-Chloro-N-ethyl-1,3-thiazol-2-amine and Analogues

The specific compound, this compound, combines the structural features of a halogenated thiazole with an N-alkylation. While detailed research dedicated solely to this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds of significant research interest. For example, the un-ethylated precursor, 5-chloro-1,3-thiazol-2-amine, is a known chemical entity with the CAS number 41663-73-4. chemshuttle.comchemsynthesis.com

Research into analogues, such as 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, has demonstrated that chloro-substituted aminothiazoles can exhibit promising biological activities, including antibacterial, antimalarial, and anti-tuberculosis properties. uni.lu The synthesis of various N-substituted 2-aminothiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.gov In the case of this compound, a plausible synthetic route would involve the reaction of N-ethylthiourea with an appropriate α,α-dihalocarbonyl compound or a related synthon.

The study of such compounds is often driven by the search for new lead structures in drug discovery. The combination of the 5-chloro and N-ethyl substituents on the 2-aminothiazole (B372263) scaffold presents a unique chemical space that warrants further investigation to elucidate its potential biological activities and applications.

Interactive Data Tables

Below are predicted physicochemical properties for this compound and a related isomer. It is important to note that these are computationally derived estimates and may differ from experimental values.

Table 1: Predicted Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC5H7ClN2S162.642.112
4-chloro-N-ethyl-1,3-thiazol-2-amineC5H7ClN2S162.642.612

Data for 4-chloro-N-ethyl-1,3-thiazol-2-amine is included for comparative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1523025-81-1

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

5-chloro-N-ethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c1-2-7-5-8-3-4(6)9-5/h3H,2H2,1H3,(H,7,8)

InChI Key

UEHDFMXFCDZQKO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(S1)Cl

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 5 Chloro N Ethyl 1,3 Thiazol 2 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 5-chloro-N-ethyl-1,3-thiazol-2-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Assignments and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide essential information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of a typical N-ethyl-2-aminothiazole derivative, the ethyl group protons exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom typically appear as a quartet, while the methyl protons (-CH₃) appear as a triplet due to spin-spin coupling with the methylene protons. The chemical shifts of these signals can be influenced by the electronic environment of the thiazole (B1198619) ring. For instance, in N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide, the ethyl group protons present as a quartet at 2.39 ppm and a triplet at 1.06 ppm. nih.gov

The protons attached to the thiazole ring itself will have distinct chemical shifts depending on their position and the nature of other substituents on the ring. For example, in 2-amino-5-chlorothiazole, the proton at the C4 position of the thiazole ring would be expected to produce a singlet in the aromatic region of the spectrum. nist.gov

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the electronegativity of the atoms attached to it. For thiazole derivatives, the carbon atoms of the heterocyclic ring typically resonate in the range of δ 100-170 ppm. For example, in N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide, the thiazole ring carbons appear at δ 152.56, 149.91, and 108.50 ppm. nih.gov The carbons of the N-ethyl group will appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Analogues This table is interactive. You can sort and filter the data.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹H 2.39 q 7.6
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹H 1.06 t 7.6
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹³C 170.42 - -
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹³C 152.56 - -
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹³C 149.91 - -
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹³C 108.50 - -
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹³C 27.96 - -
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov ¹³C 9.83 - -

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a correlation between the methylene protons and the methylene carbon of the ethyl group, and similarly for the methyl group. This is invaluable for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would be crucial for establishing the connection of the ethyl group to the nitrogen atom of the thiazole ring. Correlations would be expected between the methylene protons of the ethyl group and the C2 carbon of the thiazole ring. Furthermore, correlations between the C4-H proton and the C2 and C5 carbons of the thiazole ring would confirm the ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular formula is C₅H₇ClN₂S, which corresponds to a monoisotopic mass of approximately 162.00185 Da. uni.lu

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. For related compounds like 2-amino-5-chlorothiazole, the molecular weight is 134.587 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in a predictable manner upon ionization. For N-ethyl substituted thiazoles, common fragmentation pathways may include the loss of the ethyl group or cleavage of the thiazole ring. The specific fragmentation pattern of this compound would be a unique fingerprint that can be used for its identification.

Table 2: Predicted Collision Cross Section (CCS) Data for 4-chloro-N-ethyl-1,3-thiazol-2-amine This table is interactive. You can sort and filter the data.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 163.00913 129.4
[M+Na]⁺ 184.99107 139.6
[M-H]⁻ 160.99457 132.4
[M+NH₄]⁺ 180.03567 152.1
[M+K]⁺ 200.96501 136.0
[M+H-H₂O]⁺ 144.99911 124.3
[M+HCOO]⁻ 207.00005 145.7
[M+CH₃COO]⁻ 221.01570 175.7

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amino group (if present in its tautomeric form), C-H bonds of the ethyl group, the C=N and C=C bonds within the thiazole ring, and the C-Cl bond.

For example, in the related compound N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide, characteristic IR peaks are observed at 3393 cm⁻¹ (broad, likely N-H or O-H stretching), 3277 cm⁻¹, 1649 cm⁻¹, 1636 cm⁻¹, and 1527 cm⁻¹. nih.gov The NIST Chemistry WebBook provides an IR spectrum for 2-amino-5-chlorothiazole, which serves as a useful reference for the thiazole core. nist.gov The spectrum of this compound would show additional peaks corresponding to the vibrations of the ethyl group.

Table 3: Characteristic IR Absorption Frequencies for Thiazole Analogues This table is interactive. You can sort and filter the data.

Compound Functional Group Wavenumber (cm⁻¹)
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov N-H/O-H stretch 3393 (broad)
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov - 3277
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov C=O stretch 1649
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov C=C/C=N stretch 1636
N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)propanamide nih.gov - 1527
N-(4-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxaamide nih.gov N-H/O-H stretch 3378 (broad)
N-(4-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxaamide nih.gov - 3261
N-(4-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxaamide nih.gov C=O stretch 1673
N-(4-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxaamide nih.gov C=C/C=N stretch 1638
N-(4-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxaamide nih.gov - 1541

X-ray Crystallography for Solid-State Structure Determination

This technique also reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. For instance, the crystal structure of a related thiazolopyrimidine derivative revealed a planar thiazole ring and a screw-boat conformation for the fused pyrimidine (B1678525) ring, with intermolecular N—H⋯N and C—H⋯N hydrogen bonds forming helical chains. nih.gov While no specific X-ray crystallographic data for this compound is readily available, analysis of analogous structures provides insight into the likely solid-state conformation and packing.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A suitable HPLC method would involve selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase that provides good separation of the target compound from any impurities. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. LC-MS is particularly useful for identifying unknown impurities and for confirming the identity of the main product. The development of a HILIC-MS method has been demonstrated for the determination of genotoxic impurities in pharmaceutical manufacturing processes, highlighting the sensitivity and selectivity of this technique. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry Studies

Impact of Chloro and N-Ethyl Substituents on Biological Potency

The specific placement of the chloro and N-ethyl groups on the 2-aminothiazole (B372263) scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological potency.

The chloro group at the 5-position is an electron-withdrawing group. This property can substantially alter the electron density of the thiazole (B1198619) ring, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. In some series of heterocyclic compounds, the substitution of a bromine atom with a chlorine atom has led to a decrease in potency against certain enzymes. nih.gov Conversely, the presence of electron-withdrawing groups can be beneficial for activity in other contexts. nih.gov For instance, in a series of 2,4-disubstituted thiazole derivatives, the presence of an electron-withdrawing nitro group was found to be advantageous for antimicrobial activity. nih.gov

The N-ethyl substituent at the 2-amino position adds a lipophilic component to the molecule. This can enhance its ability to cross cell membranes. The size and conformation of this ethyl group are crucial for fitting into the binding pocket of a target protein. SAR studies on similar heterocyclic structures have shown that even minor changes to such alkyl groups can dramatically alter biological activity. For example, in one study on pyrazole-thiazole derivatives, ethyl amide compounds were found to be twice as potent as the corresponding ethyl esters, highlighting the sensitivity of the target to the nature of this substituent. nih.gov The modification of an aromatic acyl side chain to a non-aromatic amino acyl side chain in a series of N-Acyl-2-aminothiazoles resulted in improved aqueous solubility and reduced metabolic activity. nih.gov

Role of the 1,3-Thiazole Ring System in Biological Interactions

The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govlifechemicals.com This is due to its presence in numerous biologically active compounds and its ability to engage in a wide array of interactions with biological macromolecules. nih.govtandfonline.comnih.gov

The thiazole ring's unique electronic properties, stemming from the presence of both a sulfur atom (an electron-donating group) and an imine (C=N) moiety (an electron-withdrawing group), contribute to its stability and reactivity. tandfonline.com The nitrogen and sulfur heteroatoms, along with the aromatic ring system, can act as hydrogen bond acceptors and donors, which is crucial for anchoring the molecule within a protein's active site. nih.govtandfonline.com

The thiazole ring system has favorable physicochemical properties for drug design, with cLogP and cLogD values often close to 0.5, and a pKa of approximately 2.53. nih.gov Its structural flexibility allows it to adopt conformations that are complementary to various binding sites, making it a versatile core for developing inhibitors for enzymes like kinases and topoisomerases. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolamines

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazolamines, QSAR studies help to identify the key molecular descriptors that govern their potency.

These studies typically involve calculating a wide range of descriptors, which can be categorized as:

Topological: Describing the connectivity and branching of atoms.

Electronic: Including properties like partial charges, dipole moments, and frontier orbital energies (e.g., HOMO, LUMO).

Physicochemical: Such as lipophilicity (LogP) and molar refractivity (MR).

Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build predictive models. nih.gov For example, a QSAR study on thiazole derivatives as PIN1 inhibitors developed a successful MLR model using descriptors for molar refractivity (MR), lipophilicity (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J). Another study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov

The resulting QSAR models can predict the activity of novel, unsynthesized thiazolamine derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 1: Examples of QSAR Models for Thiazole Derivatives

Thiazole Derivative ClassTarget/ActivityModeling MethodKey DescriptorsReference
Thiazole Analoguesα-Glucosidase InhibitionGFA-MLRNot specified researchgate.net
Thiazole DerivativesPIN1 InhibitionMLR, ANNMR, LogP, ELUMO, J
1,3-Thiazine DerivativesH1N1 Neuraminidase InhibitionGFA-MLR, GFA-ANNATS7s, SpMax5_Bhv, nHBint6, TDB9m nih.gov
Thiazolidine 4-one DerivativesAntitubercular ActivityNot specifiedMLFER_S, GATSe2, Shal, EstateVSA 6 nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov For 5-chloro-N-ethyl-1,3-thiazol-2-amine, docking simulations can provide valuable insights into its potential binding mode within the active site of a biological target.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding energy for different conformations. The results can identify key interactions, such as:

Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the thiazole nitrogen or amino group) and residues in the protein's active site (e.g., with Asparagine or Arginine). nih.gov

Hydrophobic interactions: Involving the ethyl group and nonpolar pockets within the receptor.

Pi-stacking: Interactions between the aromatic thiazole ring and aromatic amino acid residues like Phenylalanine or Tyrosine.

Docking studies on thiazole analogues have been used to elucidate their mechanism of action. For instance, docking of thiazole derivatives into the EGFR tyrosine kinase domain revealed specific interactions with key amino acid residues, helping to explain their anticancer activity. nih.gov Similarly, docking studies on α-glucosidase inhibitors identified the ligand with the highest binding energy, correlating with its observed inhibitory activity. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com For this compound, DFT calculations can provide a detailed understanding of its electronic properties, which are fundamental to its biological activity.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting how the molecule will interact with its biological target. tandfonline.com

Atomic Charges: Calculating the partial charge on each atom helps to rationalize intermolecular interactions.

DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311+G**, are commonly used to optimize the geometry of thiazole derivatives and calculate these electronic properties. researchgate.netmdpi.com These theoretical calculations provide a rational basis for understanding the SAR data and for designing new analogues with improved activity.

Non Medicinal Applications and Industrial Relevance of 1,3 Thiazol 2 Amines

Applications in Agrochemical Development

The 1,3-thiazol-2-amine core is a recognized pharmacophore in the creation of modern agrochemicals, particularly fungicides and insecticides. researchgate.netresearchgate.net Thiazole (B1198619) derivatives are integral to compounds designed to protect crops and ensure food security. Their mechanism of action often involves inhibiting essential biological processes in pests and fungi. researchgate.nettandfonline.com For instance, research has demonstrated that certain thiazole derivatives exhibit significant fungicidal activity against a wide range of plant pathogens, including Rhizoctonia cerealis, Rhizoctonia solani, and Botrytis cinerea. researchgate.net

The development of novel pesticidal agents often involves incorporating the 2-aminothiazole (B372263) structure. Studies on β-naphthol derivatives containing a benzothiazolylamino group have shown potent insecticidal effects against pests like the oriental armyworm and the diamondback moth. nih.gov The versatility of the thiazole ring allows for structural modifications that can enhance potency and broaden the spectrum of activity. researchgate.net While the parent 2-aminothiazole structure is a key building block, substitutions on the ring, such as halogenation, are common strategies to modulate biological activity. nih.gov

Table 1: Examples of Fungicidal Activity in Thiazole Derivatives

Compound Type Target Fungi Activity Level Reference
2-Amino-1,3-thiazole-4-carboxylic acid derivatives Rhizoctonia cerealis, Rhizoctonia solani, Botrytis cinerea, Magnaporthe oryza, Sclerotinia sclerotiorum Good activity at 50 µg/mL; some derivatives >50% activity against six tested fungi. researchgate.net researchgate.net
Thiazole-based Cinnamamides Not specified Fungicidal Candidate researchgate.net

Role in Dye Chemistry and Pigment Technologies

2-Aminothiazole derivatives serve as crucial intermediates in the synthesis of azo dyes. nih.gov These dyes are among the most important classes of disperse dyes, valued for their strong tinctorial strength, cost-effectiveness, and ease of synthesis. nih.gov By coupling diazotized amines with 2-aminothiazole derivatives, chemists can create a wide spectrum of vibrant colors, ranging from yellow to blue-green. nih.gov

These synthesized thiazole-based dyes are particularly suitable for dyeing synthetic fibers like polyester. nih.gov Research into 2-amino-5-arylazothiazole disperse dyes, for example, has not only focused on their application and color properties but also on their fastness to washing, perspiration, rubbing, and light. nih.gov The structure of the thiazole derivative can be fine-tuned to optimize these properties for commercial use in the textile industry. nih.gov

Table 2: Application of 2-Aminothiazole Azo Dyes

Dye Class Substrate Key Features Reference

Advanced Materials Science Applications

The thiazole scaffold is being explored for its potential in advanced materials science. jst.go.jp The unique electronic properties of the heterocyclic ring system make it a candidate for incorporation into materials with specialized functions. While the primary focus of many studies remains on medicinal applications, the inherent characteristics of thiazoles lend themselves to fields like nonlinear optics and the development of electroluminescent materials. The structural versatility of 2-aminothiazoles allows for the synthesis of derivatives with tailored electronic and photophysical properties, which are essential for these advanced applications. Research in this area is ongoing, aiming to harness the potential of these heterocyclic compounds in next-generation electronic and optical devices. jst.go.jp

Utility as Chemical Building Blocks and Synthetic Intermediates

The 2-aminothiazole nucleus is a fundamental and versatile building block in organic synthesis. wikipedia.orgrsc.orgacs.org Its reactivity allows it to be a starting point for creating a vast array of more complex molecules. The classic Hantzsch thiazole synthesis, which involves the condensation of an alpha-halo ketone with a thioamide (like thiourea), is a widely used method to produce the 2-aminothiazole core. wikipedia.orgnih.gov

Once formed, the 2-aminothiazole can undergo various chemical transformations. The amino group is a key functional handle, enabling reactions such as acylation, cyclization, and coupling reactions to build larger, more complex structures. nih.govmdpi.comacs.org For instance, it can be acylated to form amides, reacted with isothiocyanates to yield thiourea (B124793) derivatives, or used in multicomponent reactions like the Betti reaction. nih.govnih.gov This synthetic flexibility makes 2-aminothiazoles invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govnih.govwikipedia.org Disulfide-tethered thiazoles, for example, are synthesized from aminothiazole precursors and serve as important building blocks themselves. acs.org

Table 3: Common Synthetic Transformations of 2-Aminothiazoles

Reaction Type Reagents Product Type Reference
Hantzsch Thiazole Synthesis α-haloketone, Thiourea 2-Aminothiazole nih.gov
Acylation Carboxylic Acids, Acyl Chlorides N-Acyl-2-aminothiazoles nih.gov
Thiourea Formation Isothiocyanates Thiazolyl-thioureas nih.gov
Betti Reaction Aldehydes, β-Naphthol β-Naphthol derivatives with aminothiazole moiety nih.gov

Environmental Fate and Degradation Pathways General Thiazolamines

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, is a key pathway for the transformation of thiazolamines in the environment. The primary mechanisms include hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The thiazole (B1198619) ring itself is generally stable, but the substituents can influence its susceptibility to hydrolysis. For instance, the hydrolysis of some thiazole derivatives has been observed to be influenced by pH and temperature. nih.gov In the case of 5-chloro-N-ethyl-1,3-thiazol-2-amine, the C-Cl bond could potentially undergo hydrolysis, leading to the replacement of the chlorine atom with a hydroxyl group. This reaction is often facilitated under specific pH conditions. Similarly, the amide linkage in related compounds can be susceptible to hydrolysis, although this may require more vigorous conditions. ias.ac.in

Photolysis: Sunlight can provide the energy needed to break down chemical compounds in a process known as photolysis. For many organic molecules, this is a significant degradation pathway in surface waters and on soil surfaces. Studies on other chlorinated aromatic compounds have shown that photolysis can lead to dechlorination, where the chlorine atom is removed from the aromatic ring. nih.gov It is plausible that this compound could undergo a similar photolytic dechlorination. The energy from UV radiation can also lead to the cleavage of the thiazole ring or the transformation of the N-ethyl group. The efficiency of photolysis can be influenced by the presence of other substances in the environment that act as photosensitizers.

Biotic Degradation Processes in Environmental Matrices

The breakdown of thiazolamines by microorganisms, such as bacteria and fungi, is a critical component of their environmental fate. This biotic degradation can occur in various environmental compartments, including soil and water.

In soil, the rate and extent of biotic degradation are influenced by a multitude of factors including soil type, organic matter content, pH, moisture, and temperature. frontiersin.org Microbial communities in the soil can adapt to utilize chemical compounds as a source of carbon and nitrogen. Several bacterial genera, such as Rhodococcus and Pseudomonas, have been identified as being capable of degrading thiazole-containing compounds. nih.govnih.gov The degradation process often involves enzymatic reactions that can lead to the cleavage of the thiazole ring or the modification of its substituents. For example, studies on the degradation of 2-aminobenzothiazole (B30445) have shown that microorganisms can hydroxylate the aromatic ring. nih.gov

In aquatic systems, microbial populations in water and sediment play a similar role in the biodegradation of thiazolamines. The availability of the compound, which is influenced by its water solubility and sorption to sediment, will affect its accessibility to microorganisms. The degradation pathways in aquatic environments are expected to be similar to those in soil, involving enzymatic processes that transform the parent compound into various metabolites.

Environmental Persistence and Transformation Products

The persistence of a chemical in the environment is a measure of how long it remains in its original form before being degraded. The persistence of thiazolamines is determined by the interplay of abiotic and biotic degradation rates. If these processes are slow, the compound can persist in the environment for extended periods.

The degradation of thiazolamines, whether through abiotic or biotic pathways, often results in the formation of new compounds known as transformation products. These products may have different chemical and toxicological properties than the parent compound. For instance, the hydrolysis of the chloro-substituent on this compound would lead to the formation of a hydroxylated derivative. Photolysis could also generate a variety of photoproducts.

Future Perspectives and Research Directions for 5 Chloro N Ethyl 1,3 Thiazol 2 Amine Chemistry

Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The core structure of 5-chloro-N-ethyl-1,3-thiazol-2-amine offers a versatile platform for the design and synthesis of new analogues with improved biological activity. The chloro and ethyl-amine substituents can be readily modified to fine-tune the compound's properties.

Research has shown that the introduction of different substituents on the thiazole (B1198619) ring can significantly impact the compound's potency and specificity. For instance, the synthesis of novel 1,3-thiazole analogues has demonstrated potent activity against breast cancer cell lines. mdpi.com By strategically modifying the substituents, it is possible to enhance interactions with specific biological targets, leading to more effective and targeted therapies.

The synthesis of these novel analogues often involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. evitachem.com Other methods include the reaction of thiosemicarbazide (B42300) derivatives with appropriate reagents. nih.govresearchgate.net The development of efficient and high-yielding synthetic routes is crucial for the exploration of a wide range of analogues. nih.gov

Exploration of Untapped Biological Activities and Therapeutic Areas

While thiazole derivatives have been extensively studied for their anticancer and antimicrobial properties, there is significant potential to explore their activity in other therapeutic areas. mdpi.com The unique structural features of this compound and its analogues may lend themselves to the treatment of a variety of diseases.

For example, some thiazole derivatives have shown promise as modulators of protein aggregation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. acs.org Investigating the potential of this compound derivatives to inhibit the formation of protein aggregates could open up new avenues for the treatment of these debilitating conditions.

Furthermore, the anti-inflammatory and antiviral activities of thiazole compounds are also areas of growing interest. nih.gov By screening libraries of this compound analogues against a diverse range of biological targets, researchers can identify new therapeutic applications for this versatile scaffold.

Development of Advanced Synthetic Methodologies for Sustainable Production

The traditional methods for synthesizing thiazole derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents. nih.gov As the demand for these compounds grows, there is an increasing need to develop more sustainable and environmentally friendly synthetic methodologies.

Recent advancements in synthetic chemistry, such as microwave-assisted synthesis and the use of green solvents, offer promising alternatives to traditional methods. These techniques can often lead to shorter reaction times, higher yields, and a reduced environmental footprint. For example, a domino formal (2 + 3) cycloaddition/self-oxidation reaction has been developed for the efficient construction of thiazole disulfide skeletons under eco-friendly conditions. acs.org

Moreover, the development of catalytic methods for the synthesis of thiazole derivatives is a key area of research. nih.gov The use of catalysts can improve the efficiency and selectivity of reactions, leading to the production of highly pure compounds with minimal waste.

Deeper Mechanistic Elucidation through Biophysical and Omics Approaches

To fully realize the therapeutic potential of this compound and its analogues, it is essential to have a deep understanding of their mechanism of action. Biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about how these compounds interact with their biological targets at the molecular level. ajol.info

In addition to biophysical methods, "omics" approaches, such as genomics, proteomics, and metabolomics, can provide a more holistic view of the cellular response to treatment with these compounds. By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways and processes that are affected by the compound. This information can be invaluable for optimizing the compound's activity and identifying potential biomarkers for treatment response.

Computational Design and Machine Learning in Thiazolamine Research

The use of computational tools has become increasingly important in modern drug discovery. nih.gov Molecular docking studies can be used to predict how a compound will bind to its target protein, allowing for the rational design of more potent and selective inhibitors. nih.govnih.gov These in silico methods can significantly reduce the time and cost associated with the discovery of new drugs.

Q & A

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

  • Methodology :
  • HPLC stability assays : Incubate the compound in simulated gastric fluid (pH 2) or plasma (pH 7.4) and quantify degradation .
  • Mass spectrometry imaging (MSI) : Map spatial distribution and degradation in tissue sections.
  • Accelerated stability testing : Expose the compound to heat/humidity and monitor decomposition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.